molecular formula C10H17N3O2 B2403401 2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 2408964-47-4

2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2403401
CAS No.: 2408964-47-4
M. Wt: 211.265
InChI Key: CESQWQOTLFHQKI-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C10H17N3O2, and it has a molecular weight of 211.265

Preparation Methods

The synthesis of 2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride under inert atmosphere and acid catalysis . Another approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, leading to the formation of the spirocyclic structure . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound has been studied for its potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), showing significant inhibitory activity and potential therapeutic applications.

    Medicine: Its derivatives have been explored for their anti-necrotic properties in cell models, indicating potential use in treating diseases involving necrosis.

    Industry: It serves as a solvent and catalyst in various industrial organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the kinase activity of RIPK1, thereby preventing the activation of necroptosis pathways . This inhibition is crucial in reducing cell death in various pathological conditions.

Comparison with Similar Compounds

2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide can be compared with other spirocyclic compounds such as:

    2-Methyl-2,8-diazaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the oxo and carboxamide groups, which may affect its reactivity and applications.

    tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a tert-butyl ester group instead of the carboxamide group, leading to different chemical properties and uses.

The uniqueness of 2-Methyl-1-oxo-2,8-diazaspiro[4

Properties

IUPAC Name

2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-12-5-2-10(8(12)14)3-6-13(7-4-10)9(11)15/h2-7H2,1H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESQWQOTLFHQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1=O)CCN(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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